AG-041R

Beschreibung

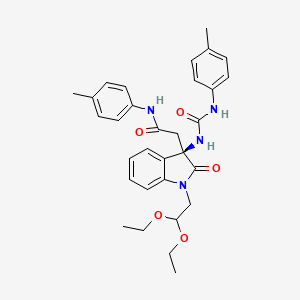

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPMNSDISYEBU-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430968 | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159883-95-1, 199800-49-2 | |

| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chondrogenic Potential of AG-041R: A Technical Overview of its Mechanism of Action in Chondrocytes

Introduction: AG-041R, an indolin-2-one derivative, was initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1] Serendipitously, subsequent in vivo studies revealed its potent chondrogenic properties, demonstrating that oral administration induced systemic hyaline cartilage hyperplasia in rats.[1][2] This discovery shifted the focus of AG-041R research towards its potential as a therapeutic agent for articular cartilage disorders like osteoarthritis.[2] This technical guide delineates the molecular mechanisms through which AG-041R exerts its anabolic and anti-hypertrophic effects on chondrocytes, the resident cells of cartilage.

Core Mechanisms of Action: Anabolic and Anti-Differentiative Effects

The primary action of AG-041R on chondrocytes is a dual-pronged approach: it simultaneously stimulates the synthesis of essential cartilage matrix components while preventing the terminal differentiation of these cells into a hypertrophic state, a hallmark of osteoarthritis pathology.

Stimulation of Cartilage Matrix Synthesis

AG-041R demonstrates significant anabolic activity in articular chondrocytes.[2] It accelerates the production of proteoglycans, crucial molecules for the cartilage's compressive strength, and upregulates the gene expression of key structural proteins.

-

Increased Proteoglycan Synthesis: Studies using rat articular chondrocytes have shown that AG-041R accelerates proteoglycan synthesis, as measured by both [³⁵S]sulfate incorporation and the accumulation of Alcian blue stainable extracellular matrix.

-

Upregulation of Matrix Genes: The compound upregulates the gene expression of type II collagen and aggrecan, the primary collagen and proteoglycan components of hyaline cartilage, respectively. It also increases the expression of tenascin, a marker for articular cartilage.

Prevention of Chondrocyte Terminal Differentiation

A key finding is the ability of AG-041R to inhibit the progression of chondrocytes towards a hypertrophic phenotype, a process that leads to cartilage calcification and degradation.

-

Suppression of Hypertrophic Markers: AG-041R suppresses alkaline phosphatase (ALP) activity and subsequent mineralization, which are characteristic of hypertrophic chondrocytes.

-

Downregulation of Hypertrophic Genes: The expression of genes marking terminal differentiation, such as type X collagen and the transcription factor Cbfa1 (also known as Runx2), is significantly suppressed by AG-041R treatment.

Quantitative Data Summary

The effects of AG-041R on various chondrocyte activities have been documented, revealing a consistent pattern of anabolic promotion and hypertrophic inhibition. A dose-dependent effect has also been observed in studies using rabbit chondrocytes.

| Parameter | Effect of AG-041R | Cell Type | Reference |

| Anabolic Markers | |||

| Proteoglycan Synthesis | ▲ Accelerated | Rat Articular Chondrocytes | |

| Type II Collagen Gene Expression | ▲ Upregulated | Rat Articular Chondrocytes | |

| Aggrecan Gene Expression | ▲ Upregulated | Rat Articular Chondrocytes | |

| Tenascin Gene Expression | ▲ Upregulated | Rat Articular Chondrocytes | |

| Glycosaminoglycan (GAG) Synthesis | ▲ Stimulated (at 1 µM) | Rabbit Primary Chondrocytes | |

| Hypertrophic/Terminal Differentiation Markers | |||

| Alkaline Phosphatase (ALP) Activity | ▼ Suppressed | Rat Articular Chondrocytes | |

| Mineralization | ▼ Suppressed | Rat Articular Chondrocytes | |

| Type X Collagen Gene Expression | ▼ Suppressed | Rat Articular Chondrocytes | |

| Cbfa1 (Runx2) Gene Expression | ▼ Suppressed | Rat Articular Chondrocytes | |

| Cellular Activity | |||

| Chondrocyte Proliferation | ▲ Stimulated (at 1 µM) | Rabbit Primary Chondrocytes |

Table 1: Summary of AG-041R Effects on Chondrocyte Anabolism and Differentiation.

| AG-041R Concentration | Effect on Proliferation | Effect on GAG Synthesis | Effect on C6S/C4S Ratio * | Cell Type | Reference |

| 1 µM | ▲ Stimulated | ▲ Stimulated | ▲ Increased | Rabbit Primary Chondrocytes | |

| 10 µM | ▼ Suppressed | ▼ Suppressed | ▼ Decreased | Rabbit Primary Chondrocytes |

*The ratio of chondroitin-6-sulfate to chondroitin-4-sulfate is an indicator of cartilage maturation. Table 2: Dose-Dependent Effects of AG-041R on Rabbit Chondrocytes.

Signaling Pathways

The mechanism of AG-041R is not mediated by its original target, the CCK2/gastrin receptor, but rather through the modulation of key signaling pathways integral to chondrocyte homeostasis. Research points to the involvement of the Bone Morphogenetic Protein (BMP) and MEK1/Erk pathways.

-

BMP Pathway Activation: AG-041R treatment leads to an increase in BMP-2 mRNA. The crucial role of this pathway was confirmed when the stimulatory effects of AG-041R on cartilage matrix synthesis were reversed by the application of a neutralizing soluble receptor for BMPs. This indicates that AG-041R's anabolic effects are mediated, at least in part, by endogenous BMPs.

-

MEK1/Erk Pathway Activation: The compound also activates the MEK1/Erk signaling cascade. This pathway was shown to be responsible for preventing the terminal differentiation of chondrocytes.

Caption: AG-041R Signaling Pathway in Chondrocytes.

Experimental Protocols

The findings described are based on a series of well-defined in vitro experiments using primary chondrocytes.

Chondrocyte Isolation and Culture

-

Source: Chondrocytes were isolated from the knee joints of 5-week-old Sprague-Dawley rats or from rabbit proximal humeri.

-

Culture System: For some studies, rabbit primary chondrocytes were cultured in type I collagen gel composites to study proliferation, matrix formation, and gene expression in a three-dimensional environment.

Assessment of Cartilage Matrix Synthesis

-

Proteoglycan Synthesis: Measured by the incorporation of [³⁵S]sulfate into proteoglycans over a specified period.

-

Extracellular Matrix Accumulation: Visualized and quantified using Alcian blue staining, which specifically binds to glycosaminoglycans.

-

Gene Expression: Analyzed via Northern blotting or Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) to measure mRNA levels of genes such as type II collagen, aggrecan, and tenascin.

Assessment of Terminal Differentiation

-

Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of hypertrophy, was biochemically assayed in cell lysates.

-

Mineralization: Mineral deposition by chondrocytes was assessed, likely using methods such as Alizarin Red S staining to detect calcium deposits.

-

Gene Expression: mRNA levels for hypertrophic markers like type X collagen and Cbfa1 were quantified using Northern blotting.

Investigation of Signaling Pathways

-

BMP Pathway: The role of BMPs was investigated by using a neutralizing soluble receptor for BMPs to block the pathway and observe the impact on AG-041R's effects.

-

MEK1/Erk Pathway: The involvement of the MEK1/Erk pathway was confirmed through the use of a specific MEK1 inhibitor.

Caption: Experimental Workflow for Assessing AG-041R Effects.

Conclusion

AG-041R represents a novel small molecule with significant potential for cartilage repair. Its mechanism of action in chondrocytes is distinct from its original design as a CCK2/gastrin antagonist. By activating endogenous BMP signaling, it promotes the synthesis of critical cartilage matrix components like type II collagen and aggrecan. Simultaneously, through the activation of the MEK1/Erk pathway, it actively suppresses the shift towards a destructive, hypertrophic phenotype. This dual functionality—promoting anabolism while inhibiting catabolic differentiation—makes AG-041R a promising candidate for a disease-modifying drug for osteoarthritis and other cartilage disorders.

References

AG-041R: A Technical Overview of a Potent CCK2/Gastrin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R is a potent and selective non-peptide antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2][3] The CCK2 receptor, a G-protein coupled receptor (GPCR), is a key target in various physiological and pathological processes. It is prominently expressed in the brain and the gastrointestinal tract, where it mediates anxiety, nociception, gastric acid secretion, and histamine (B1213489) release.[4][5] Furthermore, the receptor's involvement in the growth of certain gastrointestinal cancers has made it a significant target for therapeutic intervention. AG-041R, an indoline-2-one derivative, has been instrumental as a pharmacological tool to investigate the roles of the gastrin-ECL cell-parietal cell axis and shows potential in gastrin-related disorders. This document provides a comprehensive technical guide on the pharmacology, mechanism of action, and experimental evaluation of AG-041R.

Pharmacological Profile of AG-041R

The antagonist activity of AG-041R has been characterized through various in vitro and in vivo studies. Its potency is demonstrated by its ability to inhibit gastrin-induced physiological responses at nanomolar concentrations.

Data Presentation

Quantitative data from pharmacological evaluations are summarized below for clarity and comparative analysis.

Table 1: In Vitro Antagonist Potency of AG-041R

| Assay Type | Cell/Tissue Preparation | Agonist | Potency Metric | Value | Reference |

| Pancreastatin Secretion | Isolated Rat Stomach ECL Cells | Gastrin | IC50 | 2.2 nM | |

| Pancreastatin Secretion | Isolated Rat Stomach ECL Cells | Gastrin | Apparent pKB | 10.4 |

IC50: Half maximal inhibitory concentration. pKB: The negative logarithm of the antagonist dissociation constant.

Table 2: Comparative Potency of Various CCK2 Receptor Antagonists

| Compound | IC50 (nM) for Gastrin-Evoked Pancreastatin Secretion | Reference |

| YM022 | 0.5 | |

| AG-041R | 2.2 | **** |

| YF476 | 2.7 | |

| L-740,093 | 7.8 | |

| JB93182 | 9.3 | |

| RP73870 | 9.8 |

Mechanism of Action and Signaling Pathways

The CCK2 receptor is primarily coupled to Gq/11 and Gα12/13 proteins. Upon activation by agonists like gastrin or cholecystokinin (B1591339) (CCK), the receptor initiates a cascade of intracellular signaling events. AG-041R acts as a competitive antagonist, binding to the CCK2 receptor and blocking these agonist-induced pathways.

Key Signaling Pathways Activated by the CCK2 Receptor:

-

Gq Pathway: Activation of the Gq protein stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is fundamental to processes like gastric acid secretion.

-

Downstream Effectors: The activation of these primary pathways leads to the stimulation of further signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway, which are crucial for regulating cell proliferation and survival. Src kinase has also been shown to be activated downstream of the CCK2 receptor.

Visualization of Signaling Pathways

Caption: CCK2 Receptor Signaling Cascade and Point of AG-041R Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CCK2 receptor antagonists like AG-041R. The following sections outline standard protocols for key assays.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of a test compound (e.g., AG-041R) for the CCK2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing CCK2 receptors (e.g., guinea pig brain cortex, A431-CCK2R cells) in an ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).

-

Wash the pellet by resuspension in fresh buffer and repeat centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-CCK-8), and varying concentrations of the unlabeled test compound (AG-041R).

-

For determining total binding, omit the test compound.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., gastrin).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of an antagonist to block agonist-induced activation of the Gq/PLC pathway by quantifying the accumulation of inositol phosphates.

Methodology:

-

Cell Culture and Labeling:

-

Plate cells expressing the CCK2 receptor (e.g., HEK293-CCK2R) in multi-well plates.

-

Label the cells by incubating them overnight in a medium containing myo-[3H]inositol, which is incorporated into cellular phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [3H]inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of IPs upon receptor stimulation.

-

Add the antagonist (AG-041R) at various concentrations and incubate for a defined period.

-

Stimulate the cells by adding a fixed concentration of a CCK2 receptor agonist (e.g., gastrin).

-

Incubate for an appropriate time (e.g., 30-60 minutes) to allow for IP accumulation.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a strong acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA), to lyse the cells and precipitate proteins.

-

Separate the soluble inositol phosphates from the insoluble fraction by centrifugation.

-

Isolate the total [3H]IPs from the supernatant using anion-exchange chromatography (e.g., Dowex columns).

-

Elute the [3H]IPs and quantify the radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [3H]IP accumulation against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of AG-041R that inhibits 50% of the agonist-induced IP accumulation.

-

Caption: Workflow for an Inositol Phosphate (IP) Accumulation Assay.

In Vivo Efficacy Model: Tumor Xenograft

This model evaluates the anti-tumor activity of AG-041R in live animals bearing tumors derived from human cancer cell lines that express the CCK2 receptor.

Methodology:

-

Cell Culture and Implantation:

-

Culture a human cancer cell line known to express CCK2 receptors (e.g., certain colon or gastric cancer lines).

-

Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).

-

Subcutaneously inoculate a specific number of cells (e.g., 1-5 million) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm3).

-

Randomize the animals into treatment and control groups.

-

Administer AG-041R to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule. The control group receives a vehicle.

-

Optionally, a positive control group could be treated with a known chemotherapeutic agent.

-

-

Monitoring and Endpoint:

-

Monitor animal health and body weight regularly to assess toxicity.

-

Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: V = (Width2 x Length) / 2.

-

Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

-

Data Analysis:

-

At the end of the study, euthanize the animals and excise the tumors.

-

Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3).

-

Compare the tumor growth curves, final tumor weights, and biomarker expression between the control and AG-041R-treated groups to determine efficacy.

-

Caption: Workflow for a Human Tumor Xenograft Model.

Conclusion

AG-041R is a well-characterized, high-potency antagonist of the CCK2/gastrin receptor. Its utility in elucidating the complex signaling and physiological roles of this receptor is evident from numerous studies. The detailed protocols and data presented in this guide offer a framework for researchers to effectively utilize AG-041R as a tool in studies ranging from basic receptor pharmacology to preclinical evaluation of its therapeutic potential in hypergastrinemic states and oncology. The continued investigation of selective antagonists like AG-041R is vital for advancing our understanding of CCK2 receptor biology and developing novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient asymmetric synthesis of novel gastrin receptor antagonist AG-041R via highly stereoselective alkylation of oxindole enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK2 Receptors | Cholecystokinin Receptors | Tocris Bioscience [tocris.com]

- 5. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of AG-041R: A Potent Gastrin/CCK-B Receptor Antagonist with Novel Chondrogenic Activity

A Technical Whitepaper for Researchers in Drug Development

Abstract

AG-041R is a novel, potent, and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, initially developed for applications related to the modulation of gastric acid secretion and the growth of certain tumors. Structurally, it is an indoline-2-one derivative. During its preclinical development, an unexpected and significant off-target activity was discovered: the induction of systemic cartilage hyperplasia. This chondrogenic effect was found to be independent of its CCK2/gastrin receptor antagonism, opening new avenues for its potential therapeutic use in cartilage repair and regeneration. This document provides a comprehensive overview of the discovery, initial synthesis, and key biological findings related to AG-041R, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, gastrointestinal motility, and cell proliferation in the gastrointestinal tract. Its involvement in the growth of certain cancers has made it an attractive target for therapeutic intervention. AG-041R emerged from research efforts aimed at developing potent and selective antagonists for this receptor.

The initial discovery of AG-041R as a CCK2/gastrin receptor antagonist was followed by a serendipitous finding of its potent chondrogenic properties. This dual activity profile makes AG-041R a molecule of significant interest, both as a tool for studying CCK2 receptor biology and as a potential lead compound for the development of novel treatments for cartilage disorders.

Biological Activity and Quantitative Data

The biological activity of AG-041R has been characterized in terms of its potency as a CCK2/gastrin receptor antagonist and its effects on chondrocyte proliferation and matrix synthesis.

CCK2/Gastrin Receptor Antagonism

AG-041R is a highly potent antagonist of the CCK2/gastrin receptor. Its efficacy has been demonstrated by its ability to inhibit gastrin-evoked physiological responses.

| Parameter | Value | Assay | Reference |

| IC50 (Inhibition of gastrin-evoked pancreastatin (B1591218) secretion) | 2.2 nM | Isolated rat stomach ECL cells | [1] |

Table 1: Potency of AG-041R as a CCK2/Gastrin Receptor Antagonist

Chondrogenic Activity

The chondrogenic properties of AG-041R have been investigated in vitro using primary rabbit chondrocytes. The studies revealed a dose-dependent effect on chondrocyte proliferation and glycosaminoglycan (GAG) synthesis.

| Concentration | Effect on Chondrocyte Proliferation | Effect on Glycosaminoglycan (GAG) Synthesis | Reference |

| 1 µM | Stimulation | Stimulation | [2] |

| 10 µM | Suppression | Suppression | [2] |

Table 2: Dose-Dependent Effects of AG-041R on Chondrocytes

Further studies have indicated that the chondrogenic activity of AG-041R is not mediated by its interaction with the CCK2/gastrin receptor but through a distinct signaling pathway involving the induction of transforming growth factor-beta (TGF-β) and the activation of mitogen-activated protein kinases (MAPK).

Signaling Pathways

CCK2/Gastrin Receptor Antagonism

As an antagonist, AG-041R competitively binds to the CCK2 receptor, preventing the binding of its endogenous ligands, gastrin and cholecystokinin. This blockade inhibits the downstream signaling cascades typically activated by these peptides, such as the Gq/11 pathway leading to phospholipase C activation and subsequent increases in intracellular calcium.

Chondrogenic Signaling Pathway

The chondrogenic effect of AG-041R is initiated through a mechanism independent of the CCK2 receptor. It has been shown to induce the production of TGF-β1 and TGF-β2, which then activate their own receptors, leading to the phosphorylation and activation of the Erk and p38 MAP kinases. This signaling cascade ultimately results in increased chondrocyte proliferation and extracellular matrix synthesis.

Initial Synthesis of AG-041R

The initial synthesis of AG-041R has been approached through various asymmetric strategies to establish the chiral center at the C3 position of the oxindole (B195798) core. Two prominent methods are the stereoselective alkylation of oxindole enolates and an organocatalytic Mannich/denitration reaction.

Asymmetric Synthesis via Stereoselective Alkylation of Oxindole Enolates

An efficient method for the asymmetric synthesis of AG-041R involves the stereoselective alkylation of oxindole enolates.[3] This approach utilizes a chiral auxiliary to direct the stereochemistry of the key alkylation step, which generates the tetrasubstituted chiral center with high diastereoselectivity.

Formal Synthesis via Organocatalytic Mannich/Denitration Reaction

A formal synthesis of AG-041R has been achieved through a highly enantioselective organocatalytic addition of ethyl nitroacetate (B1208598) to isatin-derived N-Boc ketimines, followed by the removal of the nitro group.[4] This scalable reaction sequence provides access to key intermediates for the synthesis of AG-041R and related compounds.

Experimental Protocols

Representative Protocol for Asymmetric Synthesis (Conceptual)

Note: The following is a conceptual protocol based on the principles of stereoselective alkylation of oxindole enolates. Specific reagents, conditions, and purification methods would require detailed consultation of the primary literature.

-

Enolate Formation: To a solution of the N-protected oxindole precursor in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong base (e.g., lithium diisopropylamide, LDA) is added dropwise to generate the corresponding enolate.

-

Asymmetric Alkylation: A solution of an alkylating agent (e.g., a bromoacetate (B1195939) ester of a chiral alcohol like l-menthol) in the same solvent is then added to the enolate solution. The reaction is stirred at low temperature for a specified period, allowing for the diastereoselective formation of the C-C bond.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the desired diastereomer.

-

Subsequent Transformations: The chiral auxiliary is removed, and further functional group manipulations are carried out to complete the synthesis of AG-041R.

Chondrocyte Proliferation Assay (MTT Assay)

-

Cell Seeding: Primary rabbit chondrocytes are seeded into 96-well plates at a predetermined density in a suitable culture medium and allowed to adhere.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of AG-041R (e.g., 1 µM and 10 µM) or vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 24-72 hours) to allow for cell proliferation.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, proliferating cells.

Glycosaminoglycan (GAG) Synthesis Assay (DMMB Assay)

-

Sample Preparation: The supernatant from the chondrocyte cultures treated with AG-041R is collected. For cell-associated GAGs, the cell layer can be digested with a protease (e.g., papain).

-

DMMB Reaction: An aliquot of the sample is mixed with a solution of 1,9-dimethylmethylene blue (DMMB) dye. The sulfated GAGs in the sample will bind to the DMMB, causing a color change that can be measured spectrophotometrically.

-

Absorbance Measurement: The absorbance of the mixture is read at approximately 525 nm.

-

Quantification: The amount of GAG in the sample is determined by comparing the absorbance to a standard curve generated using known concentrations of a GAG standard (e.g., chondroitin (B13769445) sulfate).

Western Blot Analysis for TGF-β and MAP Kinases

-

Cell Lysis: Chondrocytes treated with AG-041R are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of Erk and p38 MAP kinases, as well as TGF-β.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation state of the signaling pathways.

Conclusion

AG-041R is a fascinating molecule with a dual pharmacological profile. Its high potency as a CCK2/gastrin receptor antagonist makes it a valuable tool for studying the roles of this receptor in health and disease. More surprisingly, its novel chondrogenic activity, which operates through a distinct TGF-β and MAP kinase-dependent pathway, presents a promising new direction for the development of therapeutics for cartilage regeneration. The asymmetric synthesis of its chiral oxindole core has been successfully addressed through elegant chemical strategies. Further investigation into the precise molecular mechanisms of its chondrogenic action and optimization of its structure to separate its two activities could lead to the development of a new class of drugs for treating debilitating cartilage disorders. This whitepaper provides a foundational overview for researchers interested in exploring the multifaceted nature of AG-041R and its potential applications.

References

- 1. ecmjournal.org [ecmjournal.org]

- 2. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]

- 3. Efficient asymmetric synthesis of novel gastrin receptor antagonist AG-041R via highly stereoselective alkylation of oxindole enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An organocatalytic Mannich/denitration reaction for the asymmetric synthesis of 3-ethylacetate-substitued 3-amino-2-oxindoles: formal synthesis of AG-041R - PubMed [pubmed.ncbi.nlm.nih.gov]

Chondrogenic Potential of Indoline-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for cartilage degeneration and osteoarthritis has led to the exploration of small molecules capable of promoting chondrogenesis. Among these, indoline-2-one derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the chondrogenic properties of these derivatives, with a particular focus on the well-studied compound AG-041R. It details the experimental evidence, underlying molecular mechanisms, and comprehensive protocols for assessing chondrogenic activity.

Introduction to Indoline-2-one Derivatives and Chondrogenesis

Indoline-2-one, also known as oxindole, is a heterocyclic aromatic compound that serves as a scaffold for a diverse range of biologically active molecules.[1] Derivatives of this core structure have been investigated for various therapeutic applications, including anticancer and anti-inflammatory activities. Notably, certain indoline-2-one derivatives have demonstrated significant potential in stimulating the differentiation of progenitor cells into chondrocytes, the specialized cells responsible for producing and maintaining the cartilage matrix. This process, known as chondrogenesis, is critical for both skeletal development and the repair of damaged cartilage.

A key example is the compound AG-041R, an indoline-2-one derivative that has been shown to induce chondrogenesis in vitro and promote cartilage formation in vivo.[2][3] This guide will delve into the quantitative data supporting these claims, the signaling pathways through which these effects are mediated, and the detailed experimental procedures used to elucidate these properties.

Quantitative Assessment of Chondrogenic Activity

The chondrogenic efficacy of indoline-2-one derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings for the representative compound AG-041R.

Table 1: In Vitro Chondrogenic Effects of AG-041R on CL-1 Chondroprogenitor Cells

| Parameter | Concentration of AG-041R | Result | Reference |

| Alcian Blue Staining (Proteoglycan Content) | 1 µM | Significant increase in staining intensity | Kitamura et al., 2005 |

| Collagen Type II (COL2A1) mRNA Expression | 1 µM | Upregulation | Kitamura et al., 2005 |

| Aggrecan (ACAN) mRNA Expression | 1 µM | Upregulation | Kitamura et al., 2005 |

Table 2: Effects of AG-041R on Rat Articular Chondrocytes

| Parameter | Concentration of AG-041R | Result | Reference |

| Proteoglycan Synthesis ([³⁵S]sulfate incorporation) | 1 µM | Increased synthesis | Okazaki et al., 2003 |

| Type II Collagen (COL2A1) mRNA Expression | 1 µM | Upregulation | Okazaki et al., 2003 |

| Aggrecan (ACAN) mRNA Expression | 1 µM | Upregulation | Okazaki et al., 2003 |

| Alkaline Phosphatase (ALP) Activity | 1 µM | Suppression | Okazaki et al., 2003 |

| Type X Collagen (COL10A1) mRNA Expression | 1 µM | Suppression | Okazaki et al., 2003 |

Signaling Pathways in Indoline-2-one-Mediated Chondrogenesis

The chondrogenic effects of indoline-2-one derivatives like AG-041R are orchestrated through the modulation of key signaling pathways that govern cell differentiation and matrix production. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of chondrogenesis.[4][5] AG-041R has been shown to induce the production of TGF-β1 and TGF-β2. This induction leads to the activation of downstream signaling molecules, ultimately promoting the expression of key chondrogenic transcription factors such as SOX9.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulación de la plasticidad celular y senescencia en condrocitos articulares: conexina 43 como diana terapéutica para el tratamiento de la artrosis [scielo.isciii.es]

- 3. Transforming Growth Factor Beta Signaling Is Essential for the Autonomous Formation of Cartilage-Like Tissue by Expanded Chondrocytes | PLOS One [journals.plos.org]

- 4. TGF-β signaling in chondrocytes [imrpress.com]

- 5. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

The AG-041R Signaling Pathway: A Deep Dive into Cartilage Regeneration

For Researchers, Scientists, and Drug Development Professionals

AG-041R, a novel indolin-2-one derivative, has emerged as a promising small molecule for the therapeutic intervention of cartilage disorders. Initially identified as a cholecystokinin-B/gastrin receptor antagonist, its unexpected chondrogenic properties have garnered significant interest in the field of regenerative medicine.[1][2] This technical guide provides a comprehensive overview of the AG-041R signaling pathway in cartilage regeneration, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Promoting Anabolism and Preventing Hypertrophy

AG-041R exerts its pro-chondrogenic effects through a dual mechanism: stimulating the synthesis of essential cartilage matrix components and simultaneously preventing the terminal differentiation of chondrocytes into a hypertrophic state, a critical step in maintaining the integrity of articular cartilage.

Stimulation of Extracellular Matrix Synthesis

In vitro studies utilizing rat and rabbit articular chondrocytes have demonstrated that AG-041R significantly enhances the production of key extracellular matrix (ECM) molecules. Treatment with AG-041R leads to an upregulation of proteoglycan and type II collagen synthesis, the primary components responsible for the compressive strength and structural integrity of cartilage.[1]

Inhibition of Chondrocyte Terminal Differentiation

A crucial aspect of AG-041R's mechanism is its ability to prevent chondrocyte hypertrophy, a hallmark of osteoarthritis progression. AG-041R has been shown to suppress the activity of alkaline phosphatase (ALP) and mineralization, both markers of chondrocyte terminal differentiation. Furthermore, it downregulates the gene expression of type X collagen and Cbfa1 (also known as Runx2), a key transcription factor in chondrocyte hypertrophy.[1]

Quantitative Effects of AG-041R on Chondrocyte Function

The biological activity of AG-041R is dose-dependent, with a clear optimal concentration for its chondrogenic effects.

| Parameter | Species | Concentration | Effect | Reference |

| Chondrocyte Proliferation | Rabbit | 1 µM | Stimulated | [2] |

| Rabbit | 10 µM | Suppressed | ||

| Glycosaminoglycan Synthesis | Rabbit | 1 µM | Stimulated | |

| Rabbit | 10 µM | Suppressed | ||

| Gene Expression | ||||

| Type II Collagen | Rat | Not Specified | Upregulated | |

| Aggrecan | Rat | Not Specified | Upregulated | |

| Tenascin | Rat | Not Specified | Upregulated | |

| Type X Collagen | Rat | Not Specified | Suppressed | |

| Cbfa1 (Runx2) | Rat | Not Specified | Suppressed | |

| BMP-2 mRNA | Rat | Not Specified | Increased | |

| In Vivo Cartilage Repair | ||||

| Histological Score | Rabbit | 1 µM (local admin.) | Significantly Higher vs. Untreated | |

| Glycosaminoglycan Quantity | Rabbit | 1 µM (local admin.) | Significantly Higher vs. Untreated |

The AG-041R Signaling Cascade

The chondrogenic and anti-hypertrophic effects of AG-041R are mediated through the activation of specific intracellular signaling pathways. The primary pathways implicated are the MEK1/Erk pathway and the endogenous Bone Morphogenetic Protein (BMP) signaling axis.

AG-041R treatment leads to an increase in BMP-2 mRNA, which in turn stimulates the production of BMP-2 protein. BMP-2 then acts in an autocrine or paracrine manner to stimulate the synthesis of cartilage matrix proteins like type II collagen and aggrecan. Concurrently, AG-041R activates the MEK1/Erk signaling pathway, which has been shown to be instrumental in preventing the terminal differentiation of chondrocytes.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of AG-041R's effects on cartilage regeneration.

In Vitro Chondrocyte Culture and Treatment

A typical workflow for in vitro studies of AG-041R involves the isolation and culture of primary chondrocytes, followed by treatment with the compound and subsequent analysis.

1. Chondrocyte Isolation and Culture:

-

Source: Articular cartilage is harvested from the knee joints of young adult rats (e.g., 5-week-old Sprague-Dawley) or rabbits.

-

Digestion: The cartilage is minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase, to release the chondrocytes.

-

Culture: Isolated chondrocytes are plated in monolayer culture or in a 3D culture system (e.g., alginate beads or collagen gels) in a suitable culture medium such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.

2. AG-041R Treatment:

-

Chondrocytes are treated with varying concentrations of AG-041R (e.g., 0.1 to 10 µM) for a specified duration, depending on the endpoint being measured.

3. Analysis of Chondrocyte Proliferation:

-

Cell proliferation can be assessed using various methods, including direct cell counting, or assays that measure DNA synthesis, such as BrdU incorporation.

4. Assessment of Extracellular Matrix Synthesis:

-

Proteoglycan Synthesis: Measured by the incorporation of radiolabeled sulfate (B86663) ([³⁵S]sulfate) into newly synthesized proteoglycans.

-

Extracellular Matrix Accumulation: Visualized and quantified by Alcian blue staining, which specifically stains sulfated glycosaminoglycans.

5. Gene Expression Analysis:

-

RNA Isolation: Total RNA is extracted from chondrocyte cultures.

-

Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA levels of genes of interest, such as type II collagen, aggrecan, type X collagen, and BMP-2.

-

Northern Blotting: A traditional method to detect and quantify specific RNA molecules.

6. Western Blot Analysis of Signaling Pathways:

-

Protein Extraction: Whole-cell lysates are prepared from chondrocytes.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of MEK1 and Erk (p-MEK, p-Erk) to assess the activation of the signaling pathway. Total MEK1 and Erk levels are also measured as loading controls.

In Vivo Model of Cartilage Repair

The efficacy of AG-041R in promoting cartilage regeneration has been evaluated in a rabbit model of osteochondral defects.

1. Creation of Osteochondral Defect:

-

A cylindrical osteochondral defect (e.g., 4 mm in diameter) is created in the patellar groove of the rabbit knee joint.

2. Administration of AG-041R:

-

AG-041R is administered locally to the defect site. For example, an initial injection of 100 µl of 1 µM AG-041R can be followed by continuous delivery of 200 µl over 14 days using an osmotic pump.

3. Evaluation of Cartilage Repair:

-

Histological Analysis: At specified time points (e.g., 12 and 24 weeks) post-surgery, the joints are harvested, and the repair tissue is processed for histology. Sections are typically stained with Safranin-O to assess proteoglycan content and overall tissue morphology. A standardized histological scoring system is used to quantitatively evaluate the quality of the repaired tissue.

-

Biochemical Analysis: The repaired tissue is analyzed for its glycosaminoglycan (GAG) content using assays such as the dimethylmethylene blue (DMMB) assay. The ratio of chondroitin (B13769445) sulfate isomers can also be determined as an indicator of cartilage maturation.

Conclusion

AG-041R represents a promising therapeutic agent for cartilage repair and regeneration. Its ability to promote the synthesis of a hyaline-like extracellular matrix while preventing the detrimental effects of chondrocyte hypertrophy positions it as a unique disease-modifying candidate for conditions like osteoarthritis. The elucidation of its signaling pathway, primarily through the MEK1/Erk and BMP-2 pathways, provides a solid foundation for further preclinical and clinical development. The experimental protocols outlined in this guide offer a standardized framework for researchers to further investigate the potential of AG-041R and other novel compounds in the challenging field of cartilage regeneration.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R, an indoline-2-one derivative, has emerged as a significant small molecule of interest in the field of cartilage biology and regenerative medicine. Initially synthesized as a cholecystokinin-2 (CCK-2)/gastrin receptor antagonist, subsequent research unexpectedly revealed its potent chondrogenic properties.[1] This technical guide provides a comprehensive overview of the primary research surrounding the discovery and initial characterization of AG-041R, focusing on its biological effects, mechanism of action, and the key experimental findings that have defined its potential as a therapeutic agent for cartilage disorders.

In Vivo Discovery of Chondrogenic Activity

The serendipitous discovery of AG-041R's effect on cartilage occurred during preclinical toxicology studies. Oral administration of high doses of AG-041R to rats over a four-week period led to a surprising and marked systemic cartilage hyperplasia.[1] This effect was observed in various cartilaginous tissues, including the auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks.[1] Further investigation confirmed that this chondrogenic activity is an intrinsic property of the compound and is independent of its CCK-2/gastrin receptor antagonism.[1]

Key In Vivo Experimental Findings

To further elucidate the localized effects of AG-041R, direct intra-articular injections were administered into the knee joints of rats.

Table 1: Summary of In Vivo Effects of AG-041R on Rat Cartilage

| Administration Route | Dosage | Duration | Key Findings | Reference |

| Oral | High dose | 4 weeks | Systemic cartilage hyperplasia observed in auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks. | [1] |

| Intra-articular | Not specified | 3 weeks (daily) | Localized cartilage hyperplasia in the marginal region of the femoral condyle; no systemic effects observed. |

In Vitro Characterization of AG-041R's Anabolic Effects

Subsequent in vitro studies using primary chondrocytes have provided a more detailed understanding of the cellular and molecular mechanisms underlying AG-041R's chondrogenic activity. These studies have consistently demonstrated that AG-041R stimulates cartilage matrix synthesis and chondrocyte proliferation without inducing terminal differentiation, a crucial aspect for maintaining healthy articular cartilage.

Quantitative Analysis of In Vitro Efficacy

The anabolic effects of AG-041R on chondrocytes have been quantified through various assays, as summarized below.

Table 2: In Vitro Effects of AG-041R on Rat Articular Chondrocytes

| Parameter | Assay | Concentration | Result | Reference |

| Proteoglycan Synthesis | [³⁵S]sulfate incorporation | 1 µM | Increased | |

| Extracellular Matrix Accumulation | Alcian blue staining | 1 µM | Increased | |

| Gene Expression (Cartilage Matrix) | Northern blotting | 1 µM | Upregulation of Type II collagen, aggrecan, and tenascin | |

| Terminal Differentiation Markers | ALP activity, mineralization, Northern blotting | 1 µM | Suppression of ALP activity, mineralization, and expression of Type X collagen and Cbfa1 |

Table 3: Dose-Dependent Effects of AG-041R on Rabbit Primary Chondrocytes

| Parameter | Assay | 1 µM AG-041R | 10 µM AG-041R | Reference |

| Chondrocyte Proliferation | Not specified | Stimulated | Suppressed | |

| Glycosaminoglycan (GAG) Synthesis | Not specified | Stimulated | Suppressed | |

| Cartilage Maturation | Ratio of chondroitin-6-sulfate to chondroitin-4-sulfate | Increased | Decreased | |

| Gene Expression (Chondrocyte Markers) | Not specified | No change in Type II collagen and Aggrecan | No change in Type II collagen and Aggrecan |

Mechanism of Action: Signaling Pathways

Research into the molecular mechanisms of AG-041R has revealed its influence on key signaling pathways that govern chondrocyte function and cartilage homeostasis. The chondrogenic effects of AG-041R are mediated, at least in part, by the upregulation of endogenous Bone Morphogenetic Proteins (BMPs) and the activation of the MEK/Erk pathway.

Caption: AG-041R Signaling Pathway in Chondrocytes.

Experimental Protocols

This section details the key methodologies employed in the primary research articles to characterize the effects of AG-041R.

In Vivo Studies: Systemic and Local Administration in Rats

-

Animal Model: Male Sprague-Dawley rats were used in the initial in vivo studies.

-

Oral Administration: AG-041R was administered orally at a high dose for a period of four weeks to assess systemic effects.

-

Intra-articular Injections: For localized administration, AG-041R was injected daily into the knee joints of rats for three weeks.

-

Histological Analysis: Following the treatment period, various cartilaginous tissues were harvested, fixed, and processed for histological examination to observe changes in cartilage morphology and thickness.

References

In-depth Technical Guide: The Chondrogenic and Anti-Hypertrophic Effects of AG-041R on Articular Cartilage

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-041R, a novel indolin-2-one derivative, has emerged as a potent modulator of chondrocyte activity, demonstrating significant potential for the therapeutic intervention of articular cartilage disorders. This technical guide provides a comprehensive analysis of the effects of AG-041R on articular cartilage hyperplasia, focusing on its molecular mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction

Articular cartilage, with its limited capacity for self-repair, remains a significant challenge in the treatment of degenerative joint diseases such as osteoarthritis. The discovery of molecules that can promote cartilage matrix synthesis while preventing the pathological terminal differentiation of chondrocytes is a key objective in the development of disease-modifying osteoarthritis drugs. AG-041R has been identified as one such molecule, inducing systemic hyaline cartilage hyperplasia in preclinical rat models.[1][2] This document synthesizes the available data on AG-041R's effects on chondrocyte proliferation, matrix production, and phenotype maintenance.

Quantitative Effects of AG-041R on Chondrocyte Function

The anabolic and anti-catabolic effects of AG-041R on articular chondrocytes have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Dose-Dependent Effects of AG-041R on Rabbit Articular Chondrocytes

| Concentration | Effect on Proliferation | Effect on Glycosaminoglycan (GAG) Synthesis | Chondroitin-6-Sulfate to Chondroitin-4-Sulfate Ratio |

| 1 µM | Stimulated | Stimulated | Increased |

| 10 µM | Suppressed | Suppressed | Decreased |

Data sourced from Tsunoda et al. (2001)[3]

Table 2: Effects of AG-041R on Rat Articular Chondrocyte Matrix Synthesis and Hypertrophy Markers

| Parameter | Method | Effect of AG-041R |

| Proteoglycan Synthesis | [35S]sulfate incorporation | Accelerated |

| Extracellular Matrix Accumulation | Alcian blue staining | Increased |

| Gene Expression (Northern Blotting) | ||

| Type II Collagen | Northern Blotting | Up-regulated |

| Aggrecan | Northern Blotting | Up-regulated |

| Tenascin | Northern Blotting | Up-regulated |

| Hypertrophic Markers | ||

| Alkaline Phosphatase (ALP) Activity | Biochemical Assay | Suppressed |

| Mineralization | Staining | Suppressed |

| Type X Collagen Expression | Northern Blotting | Suppressed |

| Cbfa1 Expression | Northern Blotting | Suppressed |

Data sourced from Okazaki et al. (2003)[1]

Signaling Pathways Modulated by AG-041R

AG-041R exerts its effects on chondrocytes through the modulation of specific signaling pathways that govern cell proliferation, matrix synthesis, and differentiation. The primary mechanism involves the upregulation of Bone Morphogenetic Protein-2 (BMP-2) and the subsequent activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[1]

Proposed Signaling Cascade

The following diagram illustrates the proposed signaling pathway initiated by AG-041R in articular chondrocytes.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the effects of AG-041R.

Chondrocyte Isolation and Culture

-

Source: Articular cartilage from the knee joints of 5-week-old Sprague-Dawley rats or rabbit proximal humeri.

-

Isolation: Cartilage slices are digested with a protease (e.g., Pronase) followed by collagenase to release chondrocytes.

-

Culture:

-

Monolayer Culture (Rat Chondrocytes): Cells are plated at a high density in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

3D Collagen Gel Culture (Rabbit Chondrocytes): Primary chondrocytes are suspended in a type I collagen gel matrix to maintain their differentiated phenotype.

-

Assessment of Proteoglycan Synthesis

-

Method: [35S]sulfate incorporation assay.

-

Procedure:

-

Chondrocyte cultures are incubated with AG-041R at various concentrations for a specified period.

-

[35S]sulfate is added to the culture medium for the final hours of incubation.

-

The extracellular matrix is digested (e.g., with papain), and the incorporated radioactivity in the resulting glycosaminoglycan fraction is measured using a scintillation counter.

-

Gene Expression Analysis

-

Method: Northern Blotting.

-

Procedure:

-

Total RNA is extracted from chondrocytes treated with AG-041R or vehicle control.

-

RNA is separated by agarose (B213101) gel electrophoresis and transferred to a nylon membrane.

-

The membrane is hybridized with radiolabeled cDNA probes specific for genes of interest (e.g., Type II Collagen, Aggrecan, Type X Collagen, Cbfa1, BMP-2).

-

The hybridized signals are detected by autoradiography and quantified by densitometry.

-

Western Blotting for Signaling Pathway Analysis

-

Method: Western Blotting for phosphorylated proteins.

-

Procedure:

-

Chondrocytes are treated with AG-041R for various time points.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., phospho-ERK) and total protein as a loading control.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for assessing the impact of AG-041R on chondrocyte function.

Conclusion

The collective evidence strongly indicates that AG-041R is a promising small molecule for the treatment of articular cartilage defects. Its dual action of promoting cartilage matrix synthesis and inhibiting chondrocyte terminal differentiation, mediated through the BMP-2 and MEK/ERK signaling pathways, addresses key pathological features of osteoarthritis. The dose-dependent nature of its effects highlights the importance of optimizing therapeutic concentrations. Further research, including in vivo studies in larger animal models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of AG-041R for cartilage repair and regeneration. This technical guide provides a foundational resource for scientists and researchers to design and execute further investigations into this promising compound.

References

- 1. AG-041R stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AG-041R, a novel indoline-2-one derivative, induces systemic cartilage hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AG-041R, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

AG-041R: A Dual-Function Molecule for Cartilage Regeneration and Gastrin Blockade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AG-041R, a novel indoline-2-one derivative, presents a fascinating case of dual pharmacological functionality. Initially synthesized as a potent and selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist, subsequent investigations unexpectedly revealed its intrinsic ability to stimulate chondrogenesis, the process of cartilage formation.[1] This discovery has positioned AG-041R as a promising therapeutic agent for cartilage disorders, independent of its effects on the gastrin receptor system. This technical guide provides a comprehensive overview of the dual functions of AG-041R, detailing its mechanism of action, quantitative activity, and the experimental protocols used to elucidate its properties.

Dual Functions of AG-041R: A Quantitative Overview

The two distinct activities of AG-041R are summarized below, highlighting the quantitative metrics that define its potency in each role.

| Function | Parameter | Value | Cell/System |

| CCK2/Gastrin Receptor Antagonist | IC50 | 2.2 nM | Isolated Rat Stomach ECL Cells |

| Apparent pKB | 10.4 | Isolated Rat Stomach ECL Cells | |

| Chondrogenesis Stimulation | Effective Concentration | 1 µM | Rabbit Primary Chondrocytes |

Table 1: Quantitative data for the dual functions of AG-041R. The IC50 and apparent pKB values demonstrate its high affinity for the CCK2 receptor. The effective concentration for chondrogenesis indicates its potent ability to stimulate cartilage matrix synthesis.

Chondrogenic Activity: Signaling Pathways and Mechanism

The chondrogenic properties of AG-041R are not a downstream effect of its CCK2/gastrin receptor antagonism but rather an intrinsic characteristic of the molecule.[1] Studies have shown that other CCK2/gastrin receptor antagonists do not exhibit similar chondrogenic activity.[2] The mechanism of action for this effect involves the modulation of key signaling pathways crucial for cartilage development and homeostasis.

AG-041R has been shown to stimulate the synthesis of essential cartilage matrix components, including proteoglycans and type II collagen.[1][3] This anabolic effect is mediated, at least in part, by the upregulation of endogenous Bone Morphogenetic Protein-2 (BMP-2) and Transforming Growth Factor-beta (TGF-β). Furthermore, AG-041R activates the MEK1/Erk and p38 MAP kinase pathways. The activation of the MEK1/Erk pathway is particularly noteworthy as it has been shown to prevent the terminal differentiation of chondrocytes, thereby maintaining a healthy cartilage phenotype. The p38 MAP kinase pathway is also essential for the observed chondrogenic activity.

CCK2/Gastrin Receptor Antagonism: Mechanism and Implications

As a CCK2/gastrin receptor antagonist, AG-041R effectively blocks the binding of gastrin to its receptor. This action has been demonstrated to inhibit gastrin-evoked secretion of pancreastatin (B1591218) from isolated rat stomach enterochromaffin-like (ECL) cells. The antagonism does not appear to be purely competitive, as increasing concentrations of AG-041R resulted in a flattening of the gastrin dose-response curve. This suggests a more complex interaction with the receptor. The blockade of the CCK2 receptor has implications for regulating gastric acid secretion and the growth of certain gastrointestinal cells.

Experimental Protocols

The dual functions of AG-041R have been characterized through a series of in vitro experiments. The following provides a summary of the key methodologies employed.

Assessment of CCK2/Gastrin Receptor Antagonist Activity

-

Cell System: Isolated and purified (approximately 80%) enterochromaffin-like (ECL) cells from rat oxyntic mucosa.

-

Culture: Cells are cultured for 48 hours in the presence of 0.1 nM gastrin.

-

Assay:

-

Cultured ECL cells are washed and incubated with varying concentrations of AG-041R, with or without a maximally effective concentration of gastrin (10 nM), for 30 minutes.

-

The amount of pancreastatin secreted into the medium is quantified using a radioimmunoassay.

-

Dose-response curves for gastrin are generated in the absence and presence of different concentrations of AG-041R to determine the inhibitory effect and calculate IC50 and apparent pKB values.

-

Evaluation of Chondrogenic Activity

-

Cell Systems:

-

Primary articular chondrocytes isolated from the knee joints of 5-week-old Sprague-Dawley rats.

-

Rabbit primary chondrocytes cultured in type I collagen gel composites.

-

CL-1, a bipotent chondroprogenitor cell line.

-

-

Key Methodologies:

-

Proteoglycan Synthesis: Measured by the incorporation of [³⁵S]sulfate into proteoglycans.

-

Cartilage Matrix Accumulation: Assessed by Alcian blue staining of the extracellular matrix.

-

Gene Expression Analysis: Northern blotting is used to measure the mRNA levels of key cartilage matrix genes such as type II collagen and aggrecan, as well as markers for hypertrophic chondrocytes like type X collagen.

-

MAP Kinase Activation: Western blotting is used to detect the phosphorylation and thus activation of Erk (p44/42) and p38 MAP kinases.

-

Role of Signaling Pathways: The involvement of specific pathways is confirmed using neutralizing soluble receptors for BMPs and TGF-β, as well as specific inhibitors for MEK1 (e.g., PD98059) and p38 (e.g., SB202190).

-

References

- 1. AG-041R stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AG-041R, a novel indoline-2-one derivative, stimulates chondrogenesis in a bipotent chondroprogenitor cell line CL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AG-041R, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AG-041R in In Vitro Chondrogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R is a novel indolin-2-one derivative that has demonstrated significant potential as a therapeutic agent for articular cartilage disorders.[1] Initially identified as a gastrin/CCK-B antagonist, AG-041R has been shown to stimulate cartilage matrix synthesis and promote chondrocyte proliferation without inducing terminal differentiation.[1][2][3][4] These properties make it a compelling molecule for research in cartilage regeneration and drug development for conditions such as osteoarthritis.

This document provides detailed protocols for utilizing AG-041R in in vitro chondrogenesis assays, along with a summary of its effects on key chondrogenic markers and signaling pathways.

Mechanism of Action

AG-041R exerts its pro-chondrogenic effects through a dual mechanism involving the Bone Morphogenetic Protein (BMP) and Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (Erk) signaling pathways. It increases the expression of BMP-2 mRNA, leading to enhanced cartilage matrix synthesis. Simultaneously, it activates the MEK1/Erk pathway, which plays a crucial role in preventing the terminal differentiation of chondrocytes into a hypertrophic state.

Quantitative Data Summary

The following tables summarize the observed effects of AG-041R on chondrocyte function at an optimal concentration of 1 µM. It is important to note that concentrations of 10 µM have been shown to suppress chondrocyte proliferation and glycosaminoglycan synthesis.

Table 1: Effect of AG-041R (1 µM) on Chondrocyte Proliferation and Matrix Synthesis

| Parameter | Effect | Method of Assessment |

| Chondrocyte Proliferation | Stimulated | Not specified |

| Proteoglycan Synthesis | Accelerated | [³⁵S]sulfate incorporation, Alcian blue staining |

| Glycosaminoglycan (GAG) Synthesis | Stimulated | GAG assay |

| Chondroitin-6-sulfate to Chondroitin-4-sulfate Ratio | Increased | Not specified |

Table 2: Effect of AG-041R (1 µM) on Gene Expression in Chondrocytes

| Gene | Effect | Function |

| Type II Collagen | Up-regulated | Major collagenous component of hyaline cartilage |

| Aggrecan | Up-regulated | Major proteoglycan in articular cartilage |

| Tenascin | Up-regulated | Marker for articular cartilage |

| BMP-2 | Increased mRNA | Induces cartilage formation |

| Type X Collagen | Suppressed | Marker for hypertrophic (terminally differentiated) chondrocytes |

| Cbfa1 (Runx2) | Suppressed | Transcription factor associated with chondrocyte hypertrophy |

| Alkaline Phosphatase (ALP) activity | Suppressed | Marker for chondrocyte terminal differentiation |

| Mineralization | Suppressed | Characteristic of hypertrophic chondrocytes |

Experimental Protocols

The following are detailed protocols for performing in vitro chondrogenesis assays to evaluate the effects of AG-041R.

Protocol 1: Primary Chondrocyte Micromass Culture for Chondrogenesis Assay

This protocol describes the establishment of high-density micromass cultures of primary chondrocytes to assess the chondrogenic potential of AG-041R.

Materials:

-

Primary chondrocytes (e.g., isolated from rat or rabbit articular cartilage)

-

Complete culture medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Chondrogenic differentiation medium (serum-free)

-

AG-041R (to be dissolved in a suitable solvent like DMSO)

-

24-well tissue culture plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation: Culture primary chondrocytes in complete culture medium until they reach 80-90% confluency. Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.

-

Cell Pellet and Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in chondrogenic differentiation medium at a concentration of 1 x 10⁷ cells/mL.

-

Micromass Plating: Carefully pipette 20 µL droplets of the cell suspension into the center of each well of a 24-well plate.

-

Cell Adhesion: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-3 hours to allow the cells to adhere and form a high-density micromass.

-

Treatment Initiation: Gently add 500 µL of chondrogenic differentiation medium to each well. For the experimental group, supplement the medium with AG-041R to a final concentration of 1 µM. For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

-

Culture and Maintenance: Culture the micromass cultures for a desired period (e.g., 7, 14, or 21 days). Change the medium every 2-3 days with fresh medium containing AG-041R or vehicle.

-

Analysis: At the end of the culture period, the micromass cultures can be harvested for analysis of proteoglycan content (Alcian Blue staining), gene expression (RT-qPCR), or protein expression (Western blotting).

Protocol 2: Alcian Blue Staining for Proteoglycan Visualization

This protocol details the staining of micromass or pellet cultures with Alcian blue to visualize the accumulation of sulfated proteoglycans, a hallmark of chondrogenesis.

Materials:

-

Micromass or pellet cultures

-

4% Paraformaldehyde (PFA) in PBS

-

0.1 N HCl

-

Alcian Blue solution (1% in 0.1 N HCl, pH 1.0)

-

Distilled water

Procedure:

-

Fixation: Gently wash the cultures with PBS. Fix the cultures with 4% PFA for 20-30 minutes at room temperature.

-

Washing: Wash the fixed cultures three times with distilled water.

-

Acidification: Incubate the cultures in 0.1 N HCl for 5 minutes.

-

Staining: Remove the HCl and add the Alcian Blue solution. Stain for 30 minutes at room temperature.

-

Destaining: Remove the staining solution and wash the cultures with 0.1 N HCl to remove excess stain.

-

Final Wash: Wash the cultures with distilled water.

-

Visualization: The cultures can be visualized and imaged using a microscope. The intensity of the blue color corresponds to the amount of proteoglycan accumulation.

Protocol 3: Quantification of Proteoglycan Synthesis using [³⁵S]Sulfate Incorporation

This protocol provides a quantitative method to measure the rate of new proteoglycan synthesis by chondrocytes treated with AG-041R.

Materials:

-

Chondrocyte cultures (monolayer, micromass, or pellet)

-

Sulfate-free culture medium

-

[³⁵S]Sodium sulfate

-

AG-041R

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Pre-incubation: Culture chondrocytes with or without 1 µM AG-041R for the desired duration.

-

Sulfate Starvation: Replace the culture medium with sulfate-free medium and incubate for 1-2 hours.

-

Radiolabeling: Add [³⁵S]sulfate (e.g., 5-10 µCi/mL) to the sulfate-free medium, along with 1 µM AG-041R or vehicle. Incubate for 4-6 hours.

-

Harvesting:

-

For monolayer cultures: Lyse the cells and collect the cell lysate.

-

For micromass/pellet cultures: Digest the cultures with papain or a similar enzyme.

-

-

Precipitation: Precipitate the sulfated proteoglycans from the lysate/digest using a suitable method (e.g., cetylpyridinium (B1207926) chloride precipitation).

-

Quantification: Wash the precipitate and dissolve it in a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Normalization: Normalize the counts per minute (CPM) to the total protein or DNA content of the culture to determine the rate of proteoglycan synthesis.

Visualizations

Signaling Pathway of AG-041R in Chondrocytes```dot

Caption: Workflow for AG-041R In Vitro Chondrogenesis Assay.

References

- 1. AG-041R stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publish.kne-publishing.com [publish.kne-publishing.com]

- 3. researchgate.net [researchgate.net]

- 4. AG-041R, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AG-041R in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of AG-041R, a potent and selective gastrin/cholecystokinin B (CCK-B) receptor antagonist, for use in cell culture experiments. Adherence to these guidelines is crucial for maintaining the compound's activity and ensuring experimental reproducibility.

Product Information

| Parameter | Description |

| Compound Name | AG-041R |

| Target | Gastrin/CCK-B Receptor |

| Primary Use | In vitro cell-based assays |

| Typical Working Concentration | Varies by cell line and experimental design. A dose-response experiment is recommended to determine the optimal concentration. |

Solubility and Recommended Solvents

AG-041R is sparingly soluble in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for AG-041R.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | It is recommended to prepare a concentrated stock solution in DMSO. |

| Ethanol | Limited Data | Not recommended as the primary solvent. |

| Water | Insoluble | Do not attempt to dissolve AG-041R directly in water or aqueous buffers. |

Storage and Stability

Proper storage of AG-041R in both solid and solution form is critical to prevent degradation and loss of activity.

| Form | Storage Temperature | Shelf Life | Notes |

| Solid (Lyophilized Powder) | -20°C or -80°C | Refer to the manufacturer's certificate of analysis. | Protect from light and moisture. |

| Stock Solution in DMSO | -80°C | Up to 6 months | It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | For shorter-term storage, -20°C is acceptable. | |

| Working Solution in Cell Culture Medium | 2-8°C | Use immediately | AG-041R is less stable in aqueous media. Prepare fresh dilutions for each experiment. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

AG-041R (lyophilized powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate: Allow the vial of AG-041R powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Reconstitution: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of AG-041R (Molecular Weight: Please refer to the specific lot's certificate of analysis for the exact molecular weight and adjust calculations accordingly), you would add the calculated volume of DMSO.

-

Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization if necessary.

-

Aliquoting: Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 10-50 µL) in microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

-